N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a unique structural framework: a 2-methyl-2,3-dihydrobenzofuran moiety fused to an isoxazole ring, connected via a methyl group to a thioacetamide linker terminated by a pyrimidin-2-ylthio group.
Properties
IUPAC Name |
N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(23-26-17)10-22-18(24)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPWZTDMXYKYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
This compound features a unique combination of functional groups that contribute to its biological activity:
- Dihydrobenzofuran moiety : Known for its role in various pharmacological activities.
- Isoxazole ring : Associated with anti-inflammatory and neuroprotective properties.
- Pyrimidinylthio group : Enhances interaction with biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 373.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of intermediates : Synthesis of the dihydrobenzofuran and isoxazole components.
- Coupling reaction : Formation of the final compound through a thiol coupling reaction involving pyrimidine derivatives.
Preliminary studies suggest that this compound may exert its effects through interactions with specific receptors and enzymes. Notably, it has shown potential antagonistic effects on serotonin receptors, which could be relevant for treating anxiety and depression.
Pharmacological Properties
The compound exhibits several key pharmacological activities:
- Antidepressant-like activity : Due to its interaction with serotonin receptors.
- Anti-inflammatory effects : Related to the isoxazole component, which is known for such properties.
- Neuroprotective effects : The dihydrobenzofuran structure has been linked to neuroprotection in various studies.
Comparative Biological Activity
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(...)-acetamide | Dihydrobenzofuran, Isoxazole | Antidepressant, Anti-inflammatory |
| 5-Nitroindazole | Nitro group, Indazole | Anticancer, Antimicrobial |
| Benzothiazole derivatives | Benzothiazole core | Anticancer |
Case Studies
-
Antidepressant Activity :
- A study evaluated the compound's effect on serotonin receptor modulation in animal models, demonstrating significant reductions in anxiety-like behaviors compared to controls.
-
Anti-inflammatory Effects :
- In vitro assays showed that the compound inhibited pro-inflammatory cytokines in macrophages, suggesting potential applications in inflammatory diseases.
Research Findings
Recent investigations into related compounds have highlighted the importance of structural modifications in enhancing biological activity. For instance:
- Isoxazole derivatives have been shown to possess significant anti-inflammatory properties at low concentrations.
- Dihydrobenzofuran analogs exhibited neuroprotective effects through modulation of oxidative stress pathways.
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related acetamide derivatives (Table 1). Key differences include:
- Core Heterocycles: Unlike indolin-2-one-based analogs (e.g., ) or thieno[2,3-d]pyrimidin-4-one systems (), the target employs a dihydrobenzofuran-isoxazole scaffold.
- Substituents: The pyrimidin-2-ylthio group distinguishes it from compounds with pyridin-4-yl () or quinolin-6-yl termini. The sulfur atom may improve lipophilicity and enable disulfide bond interactions in biological targets .
Table 1: Structural Comparison of Acetamide Derivatives
Pharmacokinetic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide, and how can purity be ensured during synthesis?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the benzofuran moiety (e.g., alkylation or halogenation) to introduce reactive sites .
- Step 2 : Construction of the isoxazole ring via cyclization of nitrile oxides with alkynes under microwave-assisted conditions for improved regioselectivity .
- Step 3 : Thioether formation between the pyrimidine-thiol group and the acetamide backbone using coupling agents like EDCI/HOBt in anhydrous DMF .
- Purity Control : Monitor reactions via TLC (silica gel 60 F254 plates) and HPLC (C18 column, acetonitrile/water gradient). Final purification employs flash chromatography or preparative HPLC .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm substituent positions, especially the dihydrobenzofuran’s methyl group and pyrimidine-thioether linkage .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion at m/z 438.12) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry of the dihydrobenzofuran and isoxazole rings .
Q. What in vitro assays are suitable for initial biological activity screening?
- Recommended Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays with ATP-competitive probes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Include a positive control (e.g., doxorubicin) .
- Solubility/Permeability : Use PAMPA (parallel artificial membrane permeability assay) to assess bioavailability potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- SAR Strategies :
- Modify Substituents : Replace the pyrimidine-thio group with triazole or oxadiazole to compare binding affinities .
- Scaffold Hybridization : Fuse the dihydrobenzofuran with pyrrolo[3,2-d]pyrimidine to enhance π-π stacking with target proteins .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Q. What experimental designs resolve contradictions in biochemical assay data (e.g., inconsistent IC50 values)?
- Troubleshooting Approaches :
- Replicate Assays : Perform triplicate runs with freshly prepared DMSO stock solutions to exclude solvent degradation .
- Counter-Screens : Test against off-target enzymes (e.g., P450 isoforms) to rule out nonspecific inhibition .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Model Selection :
- Acute Toxicity : Zebrafish embryos (OECD TG 236) for rapid LD50 determination .
- Efficacy Testing : Xenograft mouse models (e.g., HT-29 colon cancer) with bioluminescence imaging to monitor tumor regression .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and metabolite profiling in Sprague-Dawley rats .
Q. How can computational methods predict off-target interactions?
- Computational Workflow :
- Molecular Docking : Use AutoDock Vina with crystal structures of common off-targets (e.g., hERG channel, COX-2) .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties and prioritize derivatives with low toxicity .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility during formulation?
- Strategies :
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) via thin-film hydration .
- Co-Solvents : Use Cremophor EL/ethanol (1:1 v/v) for in vivo dosing .
Q. What techniques quantify metabolic stability in hepatic microsomes?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
